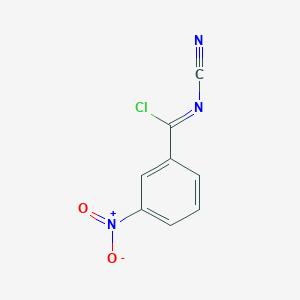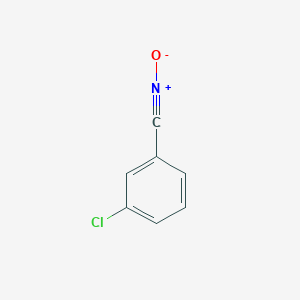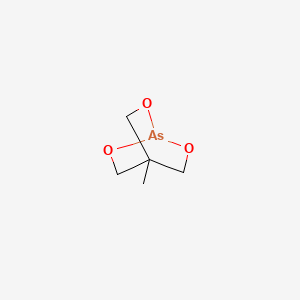![molecular formula C13H10BrNOS B14716251 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 7134-74-9](/img/structure/B14716251.png)
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a bromoaniline group and a sulfanyl group attached to a cyclohexa-2,4-dien-1-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of a Dean-Stark apparatus to facilitate the reaction. The reaction mixture is heated under reflux, and the desired product is obtained through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoaniline group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
- (6Z)-6-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(4-bromoanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both a bromoaniline group and a sulfanyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7134-74-9 |
|---|---|
Molekularformel |
C13H10BrNOS |
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNOS/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) |
InChI-Schlüssel |
QMVQWDSLKOTQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=S)NC2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



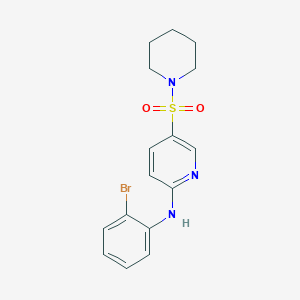


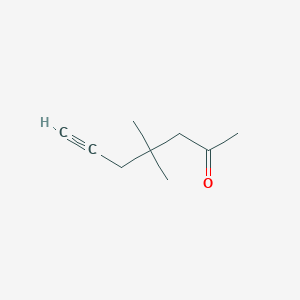
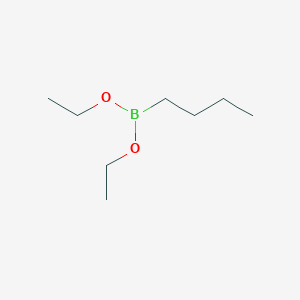
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
